
Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- typically involves the reaction of a suitable benzene derivative with propen-1-ol and trifluoromethoxy reagents. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of substituted benzene derivatives .
Scientific Research Applications
Scientific Research Applications
The applications of Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- span several domains:
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to create more complex molecules. Key reactions include:
- Coupling Reactions : It can be utilized in Suzuki or Heck coupling to form biaryl compounds.
- Functionalization : The unique functional groups allow for further modifications, leading to a diverse range of derivatives.
Medicinal Chemistry
Research indicates potential pharmacological properties associated with compounds similar to Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-. Preliminary studies suggest:
- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation.
- Antimicrobial Properties : There is ongoing research into its effectiveness against various pathogens .
Materials Science
In materials science, this compound is being explored for its potential applications in:
- Polymer Chemistry : It can serve as a precursor for synthesizing advanced polymers with tailored properties.
- Liquid Crystals : Its unique structure may contribute to the development of novel liquid crystal materials for display technologies.
Case Study 1: Electrophilic Aromatic Substitution
A study demonstrated the successful electrophilic substitution of Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- with halogens under mild conditions. The resulting halogenated products exhibited enhanced reactivity towards nucleophiles, showcasing the compound's utility in synthesizing derivatives with potential biological activity .
Case Study 2: Antimicrobial Activity
Research published in recent pharmacological studies highlighted the antimicrobial effects of structurally related compounds. Benzene derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory activity. This suggests that Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- may also possess similar properties warranting further investigation .
Mechanism of Action
The mechanism of action of Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)-
- Benzene, 1-(2-propenyloxy)-4-[(trifluoromethyl)thio]-
- 1-Bromo-4-(2-propen-1-yloxy)-2-(trifluoromethoxy)benzene
Uniqueness
Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Biological Activity
Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)-, often referred to by its CAS number 1162261-93-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its activity.
- Molecular Formula : C10H9O2F3
- Molecular Weight : 218.17 g/mol
- CAS Number : 1162261-93-9
The compound is characterized by a trifluoromethoxy group and an allyloxy substituent, which contribute to its unique reactivity and biological interactions.
Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- interacts with various biological targets. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes through competitive or non-competitive mechanisms. For instance, it has shown potential as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission.
- Receptor Modulation : Its structural features allow it to bind to certain receptors, modulating their activity and leading to physiological effects such as anti-inflammatory or antimicrobial responses.
Case Studies
- Cholinesterase Inhibition : A study evaluated the inhibition potency of various benzene derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Although direct data on this specific compound is sparse, similar structures have shown promising results in enhancing cognitive function by inhibiting these enzymes.
- Antioxidant Properties : Some derivatives of benzene compounds are noted for their antioxidant capabilities. These properties can be crucial in preventing oxidative stress-related diseases.
Comparative Studies
A comparative analysis was conducted between Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- and other similar compounds. The findings suggest that:
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 5.0 | AChE Inhibition |
Compound B | 7.2 | Antioxidant |
Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- | TBD | TBD |
While the IC50 values for Benzene, 1-(2-propen-1-yloxy)-3-(trifluoromethoxy)- are yet to be determined in specific studies, ongoing research is expected to elucidate its biological profile further.
Properties
IUPAC Name |
1-prop-2-enoxy-3-(trifluoromethoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13/h2-5,7H,1,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIDZZHVRPZREY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704021 | |
Record name | 1-[(Prop-2-en-1-yl)oxy]-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162261-93-9 | |
Record name | 1-(2-Propen-1-yloxy)-3-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1162261-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Prop-2-en-1-yl)oxy]-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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